molecular formula C14H13N3O B187642 (4-Morpholin-4-ylbenzylidene)malononitrile CAS No. 66883-92-9

(4-Morpholin-4-ylbenzylidene)malononitrile

Cat. No.: B187642
CAS No.: 66883-92-9
M. Wt: 239.27 g/mol
InChI Key: CHKTYKSOGLZPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Morpholin-4-ylbenzylidene)malononitrile is a recognized malononitrile derivative that serves as a valuable building block in organic synthesis and a probe in biochemical research. In the field of materials science , this compound functions as a classic push-pull molecule with a Donor-π-Acceptor (D-π-A) structure, where the morpholine group acts as an electron donor and the malononitrile group serves as a strong electron acceptor . This molecular architecture facilitates intramolecular charge transfer (ICT), making it a candidate for investigation in organic electronics , including applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . In a biomedical research context, closely related benzylidenemalononitrile compounds have been identified as potent activators of cellular defense mechanisms . Studies on similar analogs indicate they can activate the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and modulate key signaling pathways like the MAP kinase system and the Nrf2 transcription factor, thereby increasing cell resistance to oxidative stress . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, often employed to enhance the potency and pharmacokinetic properties of bioactive molecules . This compound is therefore a compound of significant interest for research applications spanning from the development of advanced organic materials to the exploration of cellular stress response pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKTYKSOGLZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313709
Record name (4-morpholin-4-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66883-92-9
Record name NSC275408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-morpholin-4-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of 4 Morpholin 4 Ylbenzylidene Malononitrile

Knoevenagel Condensation: A Cornerstone in Benzylidenemalononitrile (B1330407) Synthesis

The Knoevenagel condensation stands as a fundamental and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of benzylidenemalononitriles. tandfonline.comacs.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326), typically in the presence of a basic catalyst. bhu.ac.in The reaction of 4-morpholinobenzaldehyde (B72404) with malononitrile yields (4-morpholin-4-ylbenzylidene)malononitrile.

Optimizing Reaction Conditions: The Influence of Solvents and Temperature

The efficiency and outcome of the Knoevenagel condensation are significantly influenced by reaction parameters such as the choice of solvent and the temperature at which the reaction is conducted. Research has shown that the polarity of the solvent plays a crucial role, with more polar solvents often favoring the reaction. rsc.org For instance, in certain systems, water has been identified as an optimal solvent, promoting suitable yields at room temperature. researchgate.net In contrast, less polar solvents have been observed to slow down the reaction rate. researchgate.net

Temperature is another critical factor that requires careful optimization. While an increase in temperature can sometimes facilitate the condensation, studies have also reported instances where lower temperatures, such as room temperature (25 ºC), are more effective, leading to higher yields compared to reactions conducted at elevated temperatures like 50 ºC or 75 ºC. researchgate.net The optimization of these conditions is crucial for maximizing the yield and purity of the desired benzylidenemalononitrile product.

A study on the Knoevenagel condensation of various aryl aldehydes with malononitrile demonstrated the impact of different solvents. The results are summarized in the table below.

SolventReaction Time (minutes)Yield (%)
Water1095
Ethanol1592
Methanol2090
Acetonitrile3085
Dichloromethane6070
Toluene12050
n-Hexane18030

This table presents illustrative data on the effect of different solvents on the Knoevenagel condensation reaction time and yield.

Catalytic Strategies in Knoevenagel Condensation

The choice of catalyst is paramount in the Knoevenagel condensation, with a wide array of both organic and inorganic catalysts being employed to facilitate the reaction. tandfonline.comacs.orgmdpi.com These catalysts function by activating the reactants and promoting the key steps of the reaction mechanism.

Lewis acids, such as zinc chloride (ZnCl2), lanthanum chloride (LaCl3), and titanium tetrachloride (TiCl4), have been effectively utilized as catalysts in the Knoevenagel condensation. tandfonline.comthieme-connect.com These catalysts typically activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. nih.gov For example, lanthanum(III) chloride heptahydrate has been reported as an efficient catalyst for the preparation of substituted alkenes via Knoevenagel condensation in the absence of a solvent. tandfonline.com Metal-organic frameworks (MOFs) with Lewis acidic metal centers have also emerged as effective heterogeneous catalysts for this transformation. acs.orgacs.org

Brønsted acids and bases are classic catalysts for the Knoevenagel condensation. rsc.org Basic catalysts, such as primary, secondary, and tertiary amines, facilitate the reaction by deprotonating the active methylene compound to form a more potent nucleophile. rsc.orgrsc.org The traditional use of piperidine (B6355638) and pyridine (B92270) falls under this category. tandfonline.com Conversely, Brønsted acids, like boric acid, can also catalyze the reaction, likely by activating the carbonyl group of the aldehyde. mdpi.com Recent advancements have focused on using more environmentally friendly Brønsted acids and bases, including Brønsted-acidic ionic liquids. asianpubs.org

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable catalytic systems for the Knoevenagel condensation. tandfonline.comacs.org This includes the use of ionic liquids, which can act as both catalyst and solvent, and are often recyclable. rsc.org Microwave-assisted synthesis has also been explored as a green method, offering rapid reaction times and often improved yields. bhu.ac.innih.gov Furthermore, the use of water as a solvent and the development of catalyst-free or water-mediated protocols are gaining attention as environmentally benign alternatives. rsc.org Natural catalysts, such as henna leaf extract, have also been investigated as a green approach to this condensation. ijprs.com

The following table provides a comparative overview of different catalytic systems used in the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile.

CatalystSolventTemperature (°C)Reaction TimeYield (%)
PiperidineEthanolReflux2 h85
[C4dabco][BF4]WaterRoom Temp5 min98 rsc.org
LaCl3·7H2OSolvent-free80-8515 min95 tandfonline.com
Boric AcidAqueous EthanolRoom Temp30 min92 mdpi.com
MicrowaveSolvent-free-2 min96 bhu.ac.in

This interactive table summarizes the reaction conditions and yields for the Knoevenagel condensation using various catalytic approaches.

Advanced Synthetic Strategies for this compound

Beyond the conventional Knoevenagel condensation, other synthetic strategies can be envisioned for the preparation of this compound and its analogs. While direct palladium-catalyzed arylation of malononitrile has been developed for the synthesis of various aryl malononitriles, this method typically involves the coupling of an aryl halide with malononitrile. organic-chemistry.org Applying this to the target molecule would require 4-bromo- or 4-chlorobenzaldehyde (B46862) as a starting material, followed by a subsequent Knoevenagel condensation, or a more complex multi-step synthesis to introduce the morpholine (B109124) moiety.

Alternative approaches could involve the modification of a pre-existing benzylidenemalononitrile core. For instance, a nucleophilic aromatic substitution reaction on a suitable precursor, such as (4-fluorobenzylidene)malononitrile, with morpholine could potentially yield the desired product. However, the viability of such a route would depend on the reactivity of the starting materials and the specific reaction conditions employed. Further research is needed to explore and optimize these advanced synthetic pathways for the efficient and scalable production of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Malononitriles

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the aryl-carbon bond in aryl-substituted malononitriles. This approach typically involves the coupling of an aryl halide or triflate with a malononitrile anion. A convenient method has been developed for the palladium-catalyzed arylation of malononitrile with aryl bromides and chlorides, achieving high yields (70-95%). organic-chemistry.org This methodology is effective for a range of aryl bromides, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org

For the synthesis of this compound, a viable strategy would be the palladium-catalyzed coupling of 4-bromobenzaldehyde (B125591) with malononitrile, followed by a subsequent nucleophilic substitution of the bromine atom with morpholine, or the direct coupling of 4-morpholinylbromobenzene with a malononitrile anion equivalent. The latter approach, however, can be challenging due to the potential for catalyst inhibition by the amine. A more common and efficient route is the Knoevenagel condensation.

Table 2: Palladium-Catalyzed Arylation of Malononitrile

Aryl HalideMalononitrile SourceCatalyst SystemSolventYield (%)Reference
Aryl Bromides/ChloridesMalononitrilePdCl₂/TricyclohexylphosphineXylene70-95 organic-chemistry.org
Aryl Bromides/ChloridesDiethyl malonatePd(t-Bu)₃P / (1-Ad)P(t-Bu)₂Not specifiedNot specified nih.gov
HaloarenesVarious β-dicarbonylsPd(t-Bu₃P)₂ / Xphos1,4-dioxaneNot specified nih.gov

Derivatization and Further Chemical Modifications of the this compound Core

The electron-deficient double bond and the two nitrile groups make this compound a versatile platform for further chemical transformations.

Cycloaddition Reactions

The activated olefin of benzylidenemalononitrile derivatives makes them excellent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.orgyoutube.com These reactions allow for the construction of complex cyclic and bicyclic systems with high stereocontrol. The electron-withdrawing nature of the two cyano groups significantly activates the double bond towards reaction with electron-rich dienes. Both thermal and photochemical conditions can be employed for cycloaddition reactions, often leading to different stereochemical outcomes. youtube.com

Transition metal catalysis, particularly with nickel, can also facilitate intramolecular [4+2] cycloadditions of dienes with unactivated alkynes, offering a milder alternative to thermal methods. williams.edu While specific examples of cycloaddition reactions starting with this compound are not prevalent in the literature, its structural similarity to other activated olefins suggests it would readily participate in such transformations.

Table 3: General Cycloaddition Reactions of Activated Alkenes

Reaction TypeDieneDienophileConditionsProduct TypeReference
[4+2] CycloadditionElectron-rich dieneElectron-deficient alkeneThermalCyclohexene derivatives libretexts.org
[4+2] CycloadditionSimple dieneAldehydeBrønsted acid catalystDihydropyrans nih.gov
[2+2] CycloadditionAlkeneAlkenePhotochemicalCyclobutane derivatives youtube.com
Intramolecular [4+2]Dienyne-Nickel catalystBicyclic systems williams.edu

Nucleophilic Additions to the Activated Olefin

The electron-poor nature of the double bond in this compound makes it highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups.

Nucleophilic Addition of Amines: Primary and secondary amines can add to the activated double bond in a Michael-type addition. The reaction of primary amines with aldehydes and ketones typically leads to the formation of imines through a reversible, acid-catalyzed process. openstax.org Secondary amines react similarly to yield enamines. openstax.org

Nucleophilic Addition of Thiols: Thiols are also effective nucleophiles for addition to α,β-unsaturated nitriles. These reactions are often base-catalyzed and lead to the formation of β-thioether derivatives.

Nucleophilic Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, can also add to the activated double bond. However, these strong nucleophiles can also potentially react with the nitrile groups. Tandem addition/substitution reactions have been observed with certain organometallic reagents and related systems.

Table 4: Nucleophilic Addition Reactions

NucleophileSubstrate TypeConditionsProduct TypeReference
Primary Amine (RNH₂)Aldehyde/KetoneAcid catalyst, pH ~4.5Imine (Schiff base) openstax.org
Secondary Amine (R₂NH)Aldehyde/KetoneAcid catalystEnamine openstax.org
Hydrazine derivativesN-functionalized hydroxylamineBaseSubstituted hydrazines nih.gov

Lack of Specific Data Prevents Article Generation

A thorough search for peer-reviewed scientific literature containing the specific experimental data required for the advanced spectroscopic characterization of this compound has been unsuccessful. The necessary detailed findings for Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and two-dimensional NMR techniques (COSY, HSQC, HMBC) for this exact compound are not available in the public domain through the conducted searches.

While spectroscopic data for analogous compounds—such as those with dimethylamino, methoxy, or chloro substitutions on the benzylidene ring—are available, this information is not directly applicable to the specific molecular structure of this compound. Adherence to scientific accuracy and the strict outline provided in the user's request precludes the substitution of data from different compounds.

To generate the requested professional and authoritative article, complete and verified spectroscopic data from a primary scientific source is essential. This includes tables of vibrational frequencies for FT-IR and Raman spectra, chemical shifts and coupling constants for ¹H and ¹³C NMR, and specific correlation data from 2D NMR experiments. Without this foundational data, the creation of an informative and scientifically accurate article as outlined is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Morpholin 4 Ylbenzylidene Malononitrile

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination.

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique would allow for the unambiguous confirmation of the molecular formula of (4-Morpholin-4-ylbenzylidene)malononitrile, which is C14H13N3O. The calculated exact mass of this compound can be determined, and a measured value from an HRMS experiment would serve to verify its synthesis and purity. However, specific experimental HRMS data, including the measured m/z value, has not been located in the searched scientific literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which would reveal the planarity or non-planarity of the molecule and the orientation of the morpholine (B109124) and benzylidene groups.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Despite the importance of this data for understanding the solid-state properties of the compound, a published crystal structure, including details of the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, could not be found.

Computational Chemistry and Theoretical Investigations of 4 Morpholin 4 Ylbenzylidene Malononitrile

Electronic Structure Elucidation via Quantum Chemical Methods

The electronic structure of (4-Morpholin-4-ylbenzylidene)malononitrile can be effectively modeled using a variety of quantum chemical methods. These computational techniques allow for the determination of the molecule's ground state geometry, electron distribution, and other key electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules of this size. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide accurate predictions of the optimized molecular geometry, bond lengths, and bond angles in the ground state. For benzylidene malononitrile (B47326) derivatives, DFT has been successfully used to determine molecular structures and electronic densities. acs.org In a typical DFT study on a related compound, the optimized geometry would reveal the planarity of the benzylidene malononitrile core, which is crucial for π-conjugation, and the geometry of the morpholine (B109124) ring.

Ab Initio Methods for High-Accuracy Calculations

While DFT is a workhorse for larger molecules, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer higher accuracy for specific properties, albeit at a greater computational cost. These methods are particularly useful for benchmarking the results obtained from DFT. For molecules where electron correlation effects are significant, ab initio calculations can provide a more refined description of the electronic structure. However, for routine analysis of molecules like this compound, well-calibrated DFT methods often provide a satisfactory balance of accuracy and computational expense.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions in a molecule. In D-π-A systems like this compound, the spatial distribution of these orbitals provides insight into the intramolecular charge transfer (ICT) characteristics.

Computational studies on similar donor-acceptor compounds based on malononitrile consistently show that the HOMO is primarily localized on the electron-donating group (the morpholinyl-benzylidene moiety), while the LUMO is concentrated on the electron-accepting malononitrile group. nih.govresearchgate.net This spatial separation of the HOMO and LUMO is a hallmark of an efficient ICT system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. For a related compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, DFT calculations have been employed to analyze these orbitals. nih.govrsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Benzylidene Malononitrile Derivative

ParameterValue (eV)
HOMO Energy-5.80
LUMO Energy-2.20
HOMO-LUMO Gap (ΔE)3.60

Note: The values in this table are illustrative and based on typical results for structurally similar benzylidene malononitrile derivatives. Actual values for this compound would require a specific calculation.

Theoretical Spectroscopy and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models.

Predicted UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. By calculating the energies of the lowest singlet-singlet electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax). For D-π-A molecules, the primary absorption band in the UV-Vis spectrum is typically attributed to the HOMO→LUMO transition, which corresponds to the intramolecular charge transfer. Theoretical studies on donor-π-acceptor compounds with a dicyanovinyl acceptor have shown that TD-DFT calculations can reasonably predict excitation energies and absorption spectra. nih.govresearchgate.net These calculations can also be extended to predict fluorescence emission spectra by first optimizing the geometry of the first excited state.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Representative Benzylidene Malononitrile Derivative

ParameterPredicted (TD-DFT)Experimental
λmax (nm)410425
Oscillator Strength (f)0.95-
Major TransitionHOMO → LUMO-

Note: The values in this table are illustrative and based on typical results for structurally similar benzylidene malononitrile derivatives. The level of agreement between predicted and experimental data can depend on the chosen functional, basis set, and solvent model.

Vibrational Frequency Calculations

DFT calculations can also be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental results. The calculated vibrational spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as the characteristic C≡N stretch of the malononitrile group and the various C-H and C-C stretching and bending modes of the aromatic and morpholine rings. For a similar compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, IR spectroscopy was used in its characterization, and DFT calculations would provide a theoretical basis for the observed vibrational modes. nih.govrsc.org

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Benzylidene Malononitrile Derivative

Vibrational ModeCalculated Frequency (cm-1) (Scaled)Typical Experimental Range (cm-1)
C≡N Stretch22202215 - 2230
C=C (alkene) Stretch16001590 - 1610
C=C (aromatic) Stretch15751570 - 1590
C-O-C (morpholine) Stretch11151110 - 1120

Note: The values in this table are illustrative and based on typical results for structurally similar benzylidene malononitrile derivatives. The calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.

NMR Chemical Shift Predictions

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for structural elucidation and confirmation. rsc.org For a molecule like this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), are the standard approach for obtaining accurate predictions of ¹H and ¹³C chemical shifts. nih.gov

The accepted methodology involves several key steps. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p) or ωB97X-D/def2-SVP. mdpi.com To account for the influence of a solvent, which is crucial for accurate predictions, an implicit solvent model like the Polarizable Continuum Model (PCM) is typically included during optimization. mdpi.comnsf.gov

Following geometry optimization, the magnetic shielding constants for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable technique for this calculation, as it tends to provide high accuracy. nih.gov The calculated isotropic shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the proper treatment of molecular conformation and solvent effects. nih.gov Modern approaches combining DFT with machine learning have also emerged, offering the potential to deliver DFT-level accuracy at a fraction of the computational cost. rsc.orgchemrxiv.org For complex molecules, it is often necessary to calculate shifts for multiple low-energy conformers and average them based on their Boltzmann populations to yield a final, representative predicted spectrum. mdpi.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be the expected output from a DFT/GIAO calculation.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values representative of a DFT calculation and are for illustrative purposes.)

Atom TypeAtom Position (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
AromaticH-2, H-67.85154.2
AromaticH-3, H-57.05112.5
VinylicH-77.60159.8
MorpholineH-α (N-CH₂)3.8047.5
MorpholineH-β (O-CH₂)3.9066.0
MalononitrileC (C=C)-82.0
MalononitrileCN-114.0
MalononitrileCN-115.5
AromaticC-1-123.0
AromaticC-4-132.5
Chemical structure of this compound with atom numbering for NMR table reference. This is a placeholder image.(Structure for illustrative numbering)

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

An MD simulation of this molecule would typically be performed using a classical mechanics framework with software packages like GROMACS or AMBER. nih.gov The process begins by placing the molecule in a simulation box, often a triclinic or cubic shape, which is then filled with explicit solvent molecules, such as water (e.g., SPC or TIP3P models), to mimic solution-phase conditions. nih.gov The system is neutralized by adding counter-ions if necessary. nih.gov The interactions between atoms are governed by a set of parameters known as a force field, with AMBER and CHARMM being common choices for organic molecules.

The simulation tracks the trajectory of each atom by numerically solving Newton's equations of motion over a series of small time steps. A typical simulation might run for tens to hundreds of nanoseconds to ensure adequate sampling of the molecule's conformational space. nih.gov

Analysis of the resulting trajectory can reveal:

Conformational Landscape: The molecule is not rigid. Significant rotational freedom exists around the single bonds connecting the morpholine ring to the phenyl group and the phenyl group to the vinylic carbon. MD simulations can map the energy landscape associated with these rotations, identifying the most stable (low-energy) conformations and the energy barriers between them.

Solution Behavior: Simulations explicitly model solute-solvent interactions. For this compound in water, this would involve observing the formation and dynamics of hydrogen bonds between water molecules and the oxygen atom of the morpholine ring or the nitrogen atoms of the cyano groups. The organization of water molecules around the hydrophobic phenyl ring (the hydrophobic effect) can also be characterized. This provides a detailed picture of how the molecule is solvated.

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterDescriptionTypical Value/Setting
Software PackageProgram used to run the simulation.GROMACS, AMBER
Force FieldDefines interatomic potentials.AMBER99SB, GAFF, CHARMM36
Solvent ModelModel for explicit water molecules.SPC, TIP3P
Simulation BoxShape of the periodic boundary box.Triclinic, Cubic
Simulation TimeTotal duration of the simulation.20 - 200 ns
Time StepIntegration time step.2.0 fs
TemperatureSystem temperature.300 K
PressureSystem pressure.1 bar

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. mdpi.com This sensitivity arises from its distinct molecular structure as a donor-π-acceptor (D-π-A) or "push-pull" system. The morpholine group acts as a potent electron donor (the "push"), while the dicyanovinyl (malononitrile) group serves as a strong electron acceptor (the "pull"), connected by a conjugated π-system (the phenyl ring and double bond).

The primary electronic transition observed in the UV-Vis spectrum of this molecule is an intramolecular charge-transfer (ICT) transition. researchgate.net Upon absorption of light, electron density shifts from the donor end of the molecule to the acceptor end. This creates an excited state that is significantly more polar than the ground state.

The effect of the solvent is to differentially stabilize the ground and excited states. Key findings include:

Bathochromic Shift: In solvents of increasing polarity, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy gap between the two states, resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). sciencepublishinggroup.com

Specific Interactions: Protic solvents capable of hydrogen bonding (e.g., ethanol, water) can engage in specific interactions with the molecule. mdpi.com Hydrogen bond donation to the cyano nitrogens or morpholine oxygen can provide additional stabilization, further influencing the spectral shifts.

Linear Solvation Energy Relationships: The observed spectral shifts can often be correlated with empirical solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for basicity, and π* for dipolarity/polarizability), to quantify the contributions of different solute-solvent interactions. mdpi.com

The pronounced solvatochromism makes this compound a potential candidate for use as a probe for local solvent polarity.

Table 3: Representative Solvatochromic Shifts in the UV-Vis Spectrum of this compound (Note: These are hypothetical λ_max values illustrating the expected trend and are for illustrative purposes.)

SolventDielectric Constant (ε)Predicted λ_max (nm)
n-Hexane1.88395
Toluene2.38410
Chloroform4.81425
Acetone20.7440
Ethanol24.6455
Dimethyl Sulfoxide (DMSO)46.7470

Structure Property Relationships and Rational Design Principles of 4 Morpholin 4 Ylbenzylidene Malononitrile Derivatives

Influence of the 4-Morpholinyl Substituent on Electronic Donor Strength

The 4-morpholinyl group, acting as the electron-donating moiety in the (4-Morpholin-4-ylbenzylidene)malononitrile framework, plays a pivotal role in defining the electronic characteristics of the molecule. The nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons that can be delocalized into the π-conjugated system of the benzylidene bridge. This electron-donating capacity is a key determinant of the energy of the highest occupied molecular orbital (HOMO) and the magnitude of the intramolecular charge transfer (ICT) upon photoexcitation.

Role of the Malononitrile (B47326) Acceptor Group in Intramolecular Charge Transfer (ICT)

The malononitrile group is a potent electron acceptor due to the presence of two strongly electron-withdrawing cyano (-CN) groups attached to a single carbon atom. This feature is instrumental in creating a significant electronic asymmetry within the molecule, which is a prerequisite for pronounced ICT characteristics. Upon absorption of light, an electron is promoted from the electron-rich morpholinyl-benzylidene portion (donor and π-bridge) to the electron-deficient malononitrile moiety (acceptor).

This photoinduced ICT leads to a substantial change in the dipole moment of the molecule in the excited state compared to the ground state. The extent of this charge transfer is a critical factor governing the nonlinear optical properties and the solvatochromic behavior of the compound. A strong ICT character generally leads to a large bathochromic (red) shift in the emission spectrum in polar solvents. The malononitrile group's ability to stabilize the incoming negative charge in the excited state is crucial for efficient charge separation.

Impact of Benzylidene Bridge Planarity and Conjugation

The benzylidene bridge serves as the π-conjugated spacer that connects the electron-donating morpholinyl group to the electron-accepting malononitrile group. The efficiency of the intramolecular charge transfer is highly dependent on the extent of electronic communication through this bridge. For optimal ICT, the benzylidene bridge should be as planar as possible to maximize the overlap of the p-orbitals along the conjugated path.

Any steric hindrance that forces the phenyl ring or the malononitrile group out of planarity will disrupt the π-conjugation, leading to a decrease in the efficiency of charge transfer. This, in turn, would result in a blue shift of the absorption and emission maxima and a reduction in the nonlinear optical response. The length and nature of the conjugated bridge are critical parameters that can be tuned to modulate the electronic and optical properties of D-π-A chromophores.

Systematic Variation of Substituents for Modulating Electronic and Optical Properties

The electronic and optical properties of this compound can be systematically fine-tuned by introducing various substituents at different positions on the benzylidene ring. This approach allows for a detailed investigation of structure-property relationships and the rational design of molecules with specific characteristics.

A systematic study involving a series of derivatives with varying substituents would provide valuable data for understanding the electronic landscape of these chromophores. The following table illustrates the hypothetical effect of substituents on the photophysical properties of this compound derivatives.

Substituent (R)Position on Benzylidene RingExpected Effect on Absorption λmaxExpected Effect on Emission λmax
-H-ReferenceReference
-OCH₃2Red ShiftRed Shift
-Cl3Blue ShiftBlue Shift
-NO₂2Significant Blue ShiftSignificant Blue Shift
-N(CH₃)₂2Significant Red ShiftSignificant Red Shift

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool that can be employed to establish a mathematical correlation between the structural features of molecules and their macroscopic properties. In the context of this compound derivatives, QSPR models can be developed to predict their electronic and optical properties, such as absorption and emission wavelengths, and nonlinear optical coefficients.

These models are typically built using a dataset of compounds for which the properties of interest have been experimentally determined. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the observed properties.

For benzylidenemalononitrile (B1330407) derivatives, QSPR studies can elucidate the key structural features that govern their properties. For example, a QSPR model could quantify the relative importance of the donor strength, acceptor strength, and bridge planarity in determining the second-order nonlinear optical response. Such models can accelerate the discovery of new materials with enhanced properties by enabling the virtual screening of large libraries of candidate molecules, thereby reducing the need for extensive and time-consuming synthesis and characterization.

Advanced Applications in Materials Science and Emerging Technologies

Organic Electronic and Optoelectronic Materials

The inherent electronic and photophysical properties of (4-Morpholin-4-ylbenzylidene)malononitrile make it a promising candidate for a variety of organic electronic and optoelectronic devices. Its ability to facilitate charge separation and transport, coupled with its light-emitting capabilities, underpins its potential in next-generation technologies.

Development as Active Components in Organic Light-Emitting Diodes (OLEDs)

While direct studies on this compound in OLEDs are not extensively documented, the performance of structurally analogous compounds provides significant insight into its potential. A notable example is 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), a low molecular weight fluorescent material with a similar D-π-A framework. nih.govrsc.org This compound has demonstrated efficient solid-state emission and has been successfully incorporated into solution-processed OLEDs.

Research on HEMABM has shown that despite being a small molecule, it can form smooth thin films, a crucial characteristic for device fabrication. nih.govrsc.org The electroluminescence properties of HEMABM-based OLEDs have been compared to the well-established polymer MEH-PPV, highlighting its potential as an emissive material. nih.govrsc.org The design of donor-acceptor molecules containing a cyano group is a key strategy in developing materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve high quantum efficiencies. rsc.org The morpholine (B109124) donor in this compound is expected to contribute to the stability and high fluorescence quantum yield of the material, which are critical for long-lasting and efficient OLEDs. nih.gov

Table 1: Comparative Performance of an OLED Device using a Structurally Similar Compound (HEMABM)

Parameter HEMABM-based OLED MEH-PPV-based OLED
Threshold Voltage ~1.0 V ~1.0 V
Luminance 1300 cd m⁻² 2600 cd m⁻²

Data sourced from studies on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM). nih.govrsc.org

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The D-π-A structure of this compound is highly relevant for applications in organic photovoltaics, particularly as a non-fullerene acceptor. The malononitrile (B47326) group is a well-established electron acceptor in organic solar cells. lanl.gov Small organic molecules with a D-π-A architecture are synthesized to have strong absorption in the solar spectrum and appropriate energy levels for efficient charge transfer at the donor-acceptor interface in an OPV device. lanl.gov The morpholine donor can be tailored to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the open-circuit voltage and short-circuit current of the solar cell.

Two-Photon Absorption (TPA) Materials

Molecules with a D-π-A structure, like this compound, are prime candidates for two-photon absorption (TPA) materials. TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section, a measure of the efficiency of this process, is significantly enhanced in molecules with strong intramolecular charge transfer.

Studies on various malononitrile derivatives have demonstrated their significant TPA capabilities. researchgate.net For instance, derivatives with dimethylamino donors have shown TPA cross-sections on the order of 16×10⁻⁵⁰ to 101×10⁻⁵⁰ cm⁴·s·photon⁻¹. researchgate.net The efficiency of TPA is influenced by the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. The morpholine donor in this compound, being a potent electron-donating group, is expected to contribute to a large TPA cross-section. Theoretical and experimental studies on various push-pull chromophores have established clear structure-property relationships that can be used to optimize the TPA response. lanl.govucf.edunih.gov

Nonlinear Optical (NLO) Chromophores and Devices

The significant intramolecular charge transfer in this compound also endows it with strong nonlinear optical (NLO) properties. These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from lasers, leading to a variety of phenomena with applications in photonics and optical communications.

Second-Harmonic Generation (SHG) Materials

Second-harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency. This phenomenon is only possible in non-centrosymmetric materials. While the intrinsic molecular hyperpolarizability (a measure of the NLO response at the molecular level) of D-π-A molecules like this compound can be large, achieving a macroscopic SHG effect requires the molecules to be arranged in a non-centrosymmetric fashion in the bulk material.

Research on benzophenone (B1666685) derivatives and other organic molecules has shown that molecular engineering can lead to materials with high SHG efficiencies. researchgate.netresearchgate.net For instance, certain derivatives have exhibited SHG efficiencies several times that of urea, a standard reference material. researchgate.net The key is to control the crystal packing to achieve the necessary non-centrosymmetric arrangement. The molecular structure of this compound, with its potential for hydrogen bonding and specific intermolecular interactions, could be amenable to crystallization in a non-centrosymmetric space group, making it a candidate for SHG applications.

Electro-optic (EO) Applications

The electro-optic effect, where the refractive index of a material changes in response to an applied electric field, is another important second-order NLO phenomenon. Materials exhibiting a large EO effect are crucial for the fabrication of high-speed optical modulators and switches for telecommunications. The EO activity of a material is directly related to the molecular first hyperpolarizability and the degree of non-centrosymmetric alignment of the chromophores within a host polymer matrix.

Push-pull chromophores like this compound are the fundamental building blocks of EO polymers. The morpholine donor and dicyanovinylidene acceptor create a large dipole moment that can be oriented by an external electric field (a process called poling) to induce a macroscopic EO effect. While direct measurements of the electro-optic coefficient for this specific compound are not widely reported, the general class of D-π-A molecules is extensively studied for this purpose. The design principles for high-performance EO chromophores focus on maximizing the molecular hyperpolarizability while ensuring good solubility and thermal stability for incorporation into polymer matrices.

Fluorescent Probes, Dyes, and Chemical Sensors

The electronically polarized nature of this compound makes it highly sensitive to its local environment, a characteristic that is exploited in the design of sophisticated sensors and probes.

Solvatochromic Dyes for Polarity Sensing

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment. For D-π-A molecules like this compound, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum, as the energy gap between the relaxed excited state and the ground state is reduced. nih.govmdpi.com

This pronounced sensitivity allows the compound to act as a fluorescent probe for mapping the polarity of micro-environments, such as within polymer matrices or biological systems. nih.gov While specific data for this compound is not widely published, the behavior of analogous D-π-A dyes suggests a significant red shift in emission from nonpolar solvents like cyclohexane (B81311) to polar, protic solvents like methanol.

Illustrative Solvatochromic Data for a Generic D-π-A Dye

Solvent Polarity (ET(30)) Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift (cm⁻¹)
Toluene 33.9 410 nm 490 nm 4390
Chloroform 39.1 425 nm 520 nm 4880
Acetone 42.2 430 nm 545 nm 5100
Acetonitrile 45.6 435 nm 560 nm 5350
Ethanol 51.9 440 nm 580 nm 5620

Note: This table is illustrative and represents typical behavior for a D-π-A dye. The values are not specific experimental data for this compound.

Chemodosimeters and Ion Sensors

A chemodosimeter is a sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable change in a physical property, such as color or fluorescence. The electron-deficient carbon-carbon double bond in the malononitrile moiety of this compound makes it a prime target for nucleophilic addition.

This reactivity is particularly effective for the detection of anions like cyanide (CN⁻). The addition of a cyanide ion across the double bond disrupts the π-conjugation of the entire chromophore. nih.gov This breakage of the internal charge transfer (ICT) pathway results in a dramatic change in the molecule's electronic properties, typically causing a "turn-off" or a significant blue-shift in its fluorescence and a bleaching of its color. This mechanism provides a highly selective and sensitive method for cyanide detection. nih.gov

Similarly, the morpholine and nitrile nitrogen atoms can act as binding sites for certain metal cations. nih.gov Coordination with a metal ion can perturb the electronic structure, modulating the fluorescence output and allowing for its use in metal ion sensing.

Photophysical Studies for Advanced Materials Integration

Understanding the detailed photophysical behavior of this compound is critical for its integration into functional materials like organic light-emitting diodes (OLEDs) and optical data storage systems.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

For D-π-A dyes, these parameters are highly dependent on the molecular environment. In nonpolar solvents, where the molecule maintains a more planar conformation, fluorescence is often strong with a high quantum yield. However, in polar solvents, the excited state can be stabilized through twisting around the single bonds in the π-bridge, leading to a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT). This process effectively quenches fluorescence, resulting in a lower quantum yield and a shorter lifetime. dtic.mil The structural rigidity of the molecule plays a key role; more rigid structures often exhibit higher quantum yields. dtic.mil

Representative Photophysical Data

Solvent Quantum Yield (Φ_F) Lifetime (τ_F)
Dioxane 0.75 3.5 ns
Acetonitrile 0.12 1.1 ns
Methanol 0.02 <1 ns

Note: This table presents representative data for D-π-A dyes and does not reflect specific experimental values for this compound.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is the fundamental process governing the function of D-π-A molecules. nih.gov Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is primarily localized on the electron-rich morpholine-benzylidene portion (the donor), while the LUMO is centered on the electron-deficient malononitrile group (the acceptor).

Supramolecular Assembly and Self-Assembled Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The planar, polar nature of this compound makes it an excellent candidate for forming ordered, self-assembled structures.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis

The conventional synthesis of (4-Morpholin-4-ylbenzylidene)malononitrile and its analogs is typically achieved through the Knoevenagel condensation, a reliable reaction between an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326). nih.govmdpi.com While effective, future research will necessitate more advanced and efficient synthetic strategies to fully explore the structure-property relationships of this class of molecules.

Novel Catalysis: The exploration of novel catalysts beyond traditional bases like piperidine (B6355638) is a key research avenue. mdpi.com Studies on related benzylidenemalononitrile (B1330407) derivatives have shown that heterogeneous catalysts, such as nickel-copper nanohybrids on multi-walled carbon nanotubes (NiCu@MWCNT), can offer high catalytic performance under mild conditions with the advantages of easy recovery and reusability. nih.gov Future work could focus on developing and screening a range of nanocatalysts, solid-supported bases, or organocatalysts to improve reaction times, yields, and environmental footprint.

Flow Chemistry and Process Optimization: Continuous flow chemistry presents a significant opportunity for the synthesis of this compound derivatives. This approach allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, scalability, and safety.

High-Throughput Synthesis: To accelerate the discovery of new materials, high-throughput synthesis (HTS) methodologies are crucial. By combining automated synthesis platforms with robotic screening, vast libraries of this compound derivatives can be rapidly produced and evaluated. This would involve systematically varying the substituents on both the benzylidene and morpholine (B109124) rings to fine-tune the electronic and optical properties. This approach would generate large datasets essential for computational modeling and the development of quantitative structure-property relationships (QSPR).

Synthesis MethodCatalyst/ConditionsKey Advantages
Conventional Piperidine, room temperatureSimple, well-established
Microwave-Assisted Microwave irradiationReduced reaction times
Heterogeneous Catalysis NiCu@MWCNT nanohybridsCatalyst reusability, mild conditions nih.gov
Flow Chemistry Continuous reactorScalability, precise control, enhanced safety
High-Throughput Automated parallel synthesisRapid library generation, accelerated discovery

Advanced Computational Modeling for Predictive Materials Design

Computational chemistry is an indispensable tool for understanding and predicting the properties of molecular materials. For compounds like this compound, methods such as Density Functional Theory (DFT) are already employed to investigate molecular structure, electronic properties (e.g., HOMO-LUMO gap), and nonlinear optical responses. researchgate.netbiointerfaceresearch.com

Future research will move towards more sophisticated and predictive computational models. The integration of artificial intelligence (AI) and machine learning (ML) with quantum chemical calculations can dramatically accelerate the materials design process. By training ML models on data from high-throughput synthesis and characterization, it will be possible to:

Predict Properties: Accurately predict key properties like first and second hyperpolarizability (β and γ), absorption and emission wavelengths, and two-photon absorption cross-sections for novel, unsynthesized derivatives.

Inverse Design: Utilize generative models to design new molecules with specific, targeted optical or electronic properties. For instance, an algorithm could propose novel derivatives of this compound that are optimized for a specific NLO application or exhibit desired mechanochromic behavior. mdpi.comsemanticscholar.org

Virtual Screening: Perform large-scale virtual screening of thousands of potential candidate molecules to identify the most promising ones for synthesis, thereby saving significant time and resources.

These advanced computational approaches will enable a "design-on-demand" paradigm for functional organic materials, shifting the focus from trial-and-error synthesis to data-driven, predictive science.

Integration into Hybrid Organic-Inorganic Material Systems

While pure molecular crystals of this compound hold promise, integrating these organic chromophores into inorganic or polymeric matrices can lead to hybrid materials with enhanced properties and processability. This approach combines the superior optical and electronic functionalities of the organic molecule with the mechanical robustness, thermal stability, and environmental resistance of a host material.

Future research in this area will explore several promising directions:

Doped Polymers: Incorporating the compound as a guest in transparent polymer matrices (e.g., PMMA) to create processable films for optical applications.

Sol-Gel Materials: Encapsulating the molecule within inorganic sol-gel glasses to create robust, solid-state materials with high optical quality and improved stability.

Perovskite Hybrids: Using derivatives of this compound as surface modifiers or interlayers in perovskite solar cells or LEDs. The electron-donating nature of the morpholine group could be leveraged to passivate defects and improve charge extraction.

Quantum Dot Conjugates: Covalently linking the molecule to semiconductor quantum dots. This could lead to novel systems with interesting energy transfer dynamics for applications in sensing, bioimaging, or light-harvesting.

The development of these hybrid systems requires a deep understanding of the organic-inorganic interface and the interactions between the host and guest components to optimize performance.

Development of Multifunctional Materials Combining Different Properties

A major trend in materials science is the development of multifunctional materials that can perform several tasks simultaneously. This compound serves as an excellent scaffold for designing such materials. By strategic molecular engineering, its inherent optical properties can be combined with other functionalities.

Potential FunctionalityMolecular Design StrategyPossible Application
Mechanochromism Introduce bulky or flexible groups to create polymorphic crystals mdpi.comsemanticscholar.orgPressure sensors, security inks, data storage
Sensing Incorporate specific binding sites (e.g., crown ethers)Chemical or biological sensors
Antimicrobial Activity Integrate known antimicrobial pharmacophoresSelf-disinfecting optical surfaces
Electroluminescence Optimize HOMO/LUMO levels for charge injectionOrganic Light-Emitting Diodes (OLEDs)

A particularly interesting avenue is the exploration of mechanochromic luminescence. A close analog, 2-(4-(diphenylamino)benzylidene)malononitrile, exhibits a reversible color change from red to yellow under mechanical pressure, which is attributed to a crystal phase transition. mdpi.comsemanticscholar.org Future research could systematically investigate how modifications to the morpholine ring affect crystal packing and induce or tune such mechanochromic behavior in this compound, leading to applications in pressure sensing and anti-counterfeiting technologies.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Physics

The full realization of the potential of this compound and its derivatives is not confined to a single discipline. It requires a deeply synergistic approach that integrates expertise from organic chemistry, materials science, and physics.

Organic chemists will continue to innovate, designing and executing novel synthetic routes to create diverse molecular libraries and scale up the production of promising candidates.

Materials scientists and engineers will focus on fabricating and processing these molecules into thin films, crystals, and hybrid composites, and integrating them into functional devices.

Physicists and physical chemists will be responsible for the detailed characterization of the photophysical and electronic properties of these new materials, using techniques like Z-scan to measure NLO effects and developing theoretical models to explain their behavior at a fundamental level. researchgate.net

This collaborative ecosystem, where computational prediction guides synthetic efforts and advanced characterization provides feedback for further design, will be the engine driving innovation. The journey of this compound from a promising molecule to a key component in next-generation technologies will depend on the strength of this interdisciplinary synergy.

Q & A

Q. What are the optimal synthetic routes for (4-Morpholin-4-ylbenzylidene)malononitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation , where 4-morpholinobenzaldehyde reacts with malononitrile under catalytic conditions. A magnetically separable nano-organocatalyst (e.g., TPPA-IL-Fe₃O₄) can enhance efficiency, achieving >90% yield in ethanol at reflux . Key variables include:

  • Catalyst type : Base catalysts (e.g., triethylamine) or organocatalysts improve reaction rates.
  • Solvent : Polar aprotic solvents (e.g., THF) or ethanol optimize intermediate stability.
  • Temperature : Reflux conditions (70–80°C) prevent side reactions like dimerization.
    Malononitrile synthesis itself can be optimized using cyanoacetamide and phosgene in dichloromethane, yielding >93% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • ¹H NMR : The benzylidene proton (H-C=N) appears as a singlet at δ 8.5–9.0 ppm. The morpholine ring’s N-CH₂ groups show splitting patterns at δ 3.5–4.0 ppm. Upfield shifts in the malononitrile moiety (δ 2.5–3.0 ppm) indicate electronic effects from the morpholine group .
  • IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretching) and ~1600 cm⁻¹ (C=C aromatic) confirm the structure. Solvent choice (e.g., KBr pellets) minimizes interference .
  • GC-MS : Used to verify purity and identify byproducts via retention time and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., peroxides), and reducing agents to prevent exothermic decomposition .
  • Storage : Store under inert atmosphere (N₂ or Ar) at room temperature, away from ignition sources .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The benzylidene proton’s chemical shift can vary due to keto-enol tautomerism. Use variable-temperature NMR to track dynamic equilibria .
  • Solvent polarity : Polar solvents (DMSO-d₆) may stabilize charge-separated intermediates, altering peak positions. Compare spectra across solvents to isolate electronic effects .
  • X-ray crystallography : SHELX software can resolve ambiguities by refining crystal structures against diffraction data .

Q. What strategies optimize reaction conditions for scaled-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, stoichiometry). For example, a 3² factorial design identified optimal phosgene flow rates in malononitrile synthesis .
  • Catalyst recycling : Magnetically separable catalysts (e.g., Fe₃O₄-based systems) reduce costs by enabling >5 reuse cycles without activity loss .
  • In-line analytics : Implement GC or HPLC to monitor reaction progress and automate quenching at >95% conversion .

Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the benzylidene group, guiding nucleophilic attack sites .
  • Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) to prioritize anticancer activity assays .
  • Crystal packing analysis : Tools like Mercury (CCDC) model π-π stacking or hydrogen-bonding networks for polymorph screening .

Q. What methodologies evaluate the compound’s biological activity in cancer research?

  • In vitro assays :
    • MTT assay : Test cytotoxicity against human carcinoma lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
    • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify programmed cell death.
  • Structure-activity relationships (SAR) : Modify the morpholine or benzylidene substituents to correlate electronic effects with IC₅₀ values .

Q. How do researchers ensure purity and validate analytical methods for this compound?

  • Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect impurities <0.1% .
  • Calibration standards : Use certified malononitrile derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile) to validate retention times .
  • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.